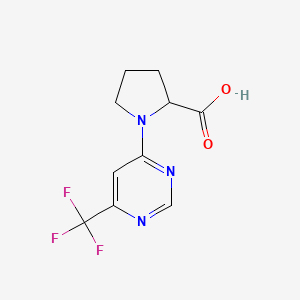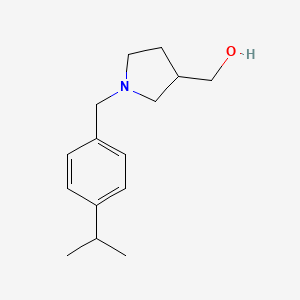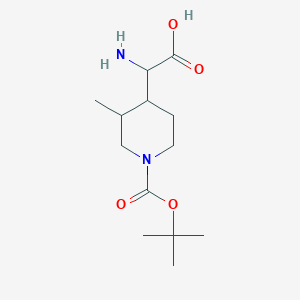![molecular formula C14H6O8 B13343410 2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid](/img/structure/B13343410.png)
2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid is a heterocyclic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused pyran and chromene ring system with two oxo groups and two carboxylic acid groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid typically involves multicomponent reactions. One common method is the one-pot three-component condensation of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin. This reaction is often catalyzed by novel core-shell nanocrystalline catalysts such as MgMnO3@ZrO2@CoO . The reaction conditions usually involve refluxing in a solvent like ethanol or water, and the reaction is completed within a short time, yielding the desired product with high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multicomponent reactions. The use of heterogeneous catalysts, which can be reused multiple times without significant loss of activity, is advantageous for industrial applications. The process involves the same basic steps but is optimized for larger-scale production, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives. Substitution reactions can produce a variety of esters, amides, and other functionalized derivatives.
科学的研究の応用
2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival . The compound can also interact with microbial enzymes, leading to the disruption of essential metabolic processes in bacteria and fungi .
類似化合物との比較
Similar Compounds
Dihydropyrano[3,2-c]chromene derivatives: These compounds have similar structures but differ in the position and number of functional groups.
Pyrano[2,3-f]chromene derivatives: These compounds have a different ring fusion pattern but share similar biological activities.
Uniqueness
2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid is unique due to its specific ring structure and the presence of two oxo and two carboxylic acid groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and application.
特性
分子式 |
C14H6O8 |
|---|---|
分子量 |
302.19 g/mol |
IUPAC名 |
2,8-dioxopyrano[3,2-g]chromene-3,7-dicarboxylic acid |
InChI |
InChI=1S/C14H6O8/c15-11(16)7-2-5-1-6-3-8(12(17)18)14(20)22-10(6)4-9(5)21-13(7)19/h1-4H,(H,15,16)(H,17,18) |
InChIキー |
XMBIBGQWLMGXLT-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C(=O)OC2=CC3=C1C=C(C(=O)O3)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


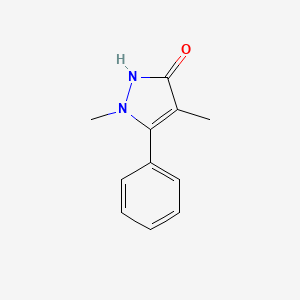
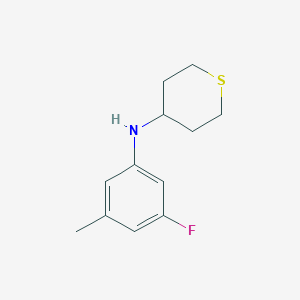
![2-Methyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13343350.png)

![4'-(Fluoromethyl)-6'-methoxy-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13343362.png)


![1-(Bicyclo[1.1.1]pentan-1-yl)azetidin-3-ol](/img/structure/B13343387.png)
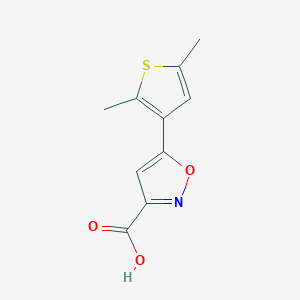
![5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13343397.png)

